N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-19-14-15-25-26(20(19)2)30-28(34-25)31(18-21-9-8-16-29-17-21)27(32)23-12-6-7-13-24(23)33-22-10-4-3-5-11-22/h3-17H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJYGHJPIUEMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenoxy and pyridinylmethyl groups. Common reagents include thionyl chloride, phenol derivatives, and pyridine derivatives. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and pyridinylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound shares a common scaffold with several analogs reported in the literature. Key structural differences include:
- Substituents on the benzamide core: The ortho-phenoxy group distinguishes it from compounds like 4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 895416-92-9), which features an acetyl group instead .
- Thiazole ring substitutions : The 4,5-dimethyl configuration contrasts with N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4g), which includes a piperazine-linked methyl group at the thiazole’s 5-position .
- Pyridine modifications : The pyridin-3-ylmethyl group is retained across most analogs, but substituents like morpholine (e.g., Compound 4d) or isonicotinamide (e.g., Compound 4h) alter electronic properties and solubility .
Table 1: Structural and Molecular Comparison
Physicochemical and Spectroscopic Properties
- Melting Points: Analogs such as Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) exhibit melting points ranging from 180–220°C, suggesting that the target compound’s phenoxy group may lower melting points due to increased steric hindrance .
- Spectroscopic Data: ¹H NMR: Pyridine protons in analogs resonate at δ 8.3–8.7 ppm, while thiazole-linked methyl groups appear at δ 2.4–2.6 ppm . The phenoxy group’s protons are expected near δ 6.8–7.2 ppm. HRMS: Molecular ion peaks for analogs (e.g., [M+H]⁺ = 415.5 for CAS 895416-92-9) align with theoretical values, confirming structural integrity .
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₈H₁₈N₂O₂S
- Molecular Weight: 342.41 g/mol
This compound features a benzo[d]thiazole core, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzothiazole derivatives, including those similar to this compound. Key findings include:
-
Inhibition of Cancer Cell Proliferation:
- Compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, including A431, A549, and H1299. For instance, a related compound demonstrated IC50 values in the range of 1–4 µM against these cell lines, indicating strong antiproliferative effects .
- Mechanism of Action:
- Apoptosis Induction:
Other Biological Activities
In addition to anticancer properties, benzothiazole derivatives have been investigated for other biological activities:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
Case Studies
Several case studies have been published that explore the efficacy and safety profiles of benzothiazole derivatives:
-
Study on Cell Lines:
- A study evaluated the effects of a series of benzothiazole derivatives on human cancer cell lines and reported significant cytotoxicity at low micromolar concentrations. The study highlighted structure-activity relationships (SAR) that suggest modifications at specific positions enhance biological activity .
- In Vivo Studies:
Data Summary Table
| Compound Name | Target Cancer Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 1 | Tubulin inhibition |
| Compound B | A549 | 2 | DNA intercalation |
| Compound C | H1299 | 3 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
